molecular formula C11H11FO4 B8776521 3-(3-Fluorophenyl)pentanedioic acid

3-(3-Fluorophenyl)pentanedioic acid

货号: B8776521
分子量: 226.20 g/mol
InChI 键: DEFJCFMRMPIHRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Fluorophenyl)pentanedioic acid is a fluorinated derivative of pentanedioic acid (glutaric acid), featuring a phenyl ring substituted with a fluorine atom at the meta position. The fluorine atom enhances electronic properties and influences binding affinity to biological targets, making it a candidate for drug development, especially in prostate cancer therapeutics .

属性

分子式

C11H11FO4

分子量

226.20 g/mol

IUPAC 名称

3-(3-fluorophenyl)pentanedioic acid

InChI

InChI=1S/C11H11FO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

InChI 键

DEFJCFMRMPIHRW-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)CC(=O)O

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Fluorinated Analogs

3-(4-Fluorophenyl)pentanedioic Acid (CAS 3449-63-6)
  • Structural Difference : Fluorine at the para position of the phenyl ring.
  • Impact : The para-fluorine alters electronic distribution and steric interactions compared to the meta-substituted target compound. This positional change may reduce binding specificity to PSMA, as para-substituted analogs often exhibit different spatial orientations in active sites .
  • Similarity Score : 0.93 (compared to the target compound), indicating high structural overlap .
3-(2,4-Difluorophenyl)pentanedioic Acid
  • Structural Difference : Two fluorine atoms at ortho and para positions.
  • However, steric hindrance may reduce bioavailability .
  • Molecular Formula : C₁₁H₁₀F₂O₄ (vs. C₁₁H₁₁FO₄ for the target compound) .
3-[4-(Trifluoromethyl)phenyl]pentanedioic Acid (CAS 848611-89-2)
  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the fluorine at the para position.
  • This modification is common in protease inhibitors to enhance target engagement .

Substituted Phenyl Derivatives

3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid
  • Structural Difference : Methoxy (-OCH₃) groups at positions 3, 4, and 5 on the phenyl ring.
  • Impact : Methoxy groups are electron-donating, which contrasts with fluorine’s electron-withdrawing nature. This substitution may reduce binding to PSMA but improve solubility due to increased polarity .
3-(4-Nitrophenyl)pentanedioic Acid
  • Structural Difference: A nitro (-NO₂) group at the para position.
  • Impact : The strong electron-withdrawing nitro group increases acidity (pKa ~1.5–2.5 for carboxylic acids) and reactivity, making this compound more suited for covalent inhibitor design. However, nitro groups can pose metabolic stability challenges .

Urea-Based Inhibitors with Pentanedioic Acid Moieties

DCFBC (3-(4-Fluorobenzylthio)ethyl)ureido)pentanedioic Acid
  • Structural Difference : Incorporates a urea linkage and a 4-fluorobenzylthio group.
  • Impact : The urea moiety mimics the transition state of GCPII substrates, enhancing binding affinity (Kd < 1 nM for PSMA). The 4-fluoro substitution optimizes interactions with hydrophobic pockets in the enzyme .
  • Application : Used in radioligand therapy (e.g., ¹⁸F-DCFBC for PET imaging) .
125I-DCIBzL
  • Structural Difference : Iodine-labeled benzamide substituent.
  • Impact: The iodine atom enables Auger electron therapy, demonstrating antitumor efficacy in prostate cancer xenografts. Fluorine analogs like the target compound may offer similar targeting with reduced toxicity .

Comparative Data Table

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications Reference ID
3-(3-Fluorophenyl)pentanedioic acid 3-F C₁₁H₁₁FO₄ PSMA targeting, moderate lipophilicity
3-(4-Fluorophenyl)pentanedioic acid 4-F C₁₁H₁₁FO₄ Lower binding specificity to PSMA
3-(2,4-Difluorophenyl)pentanedioic acid 2,4-F₂ C₁₁H₁₀F₂O₄ Enhanced acidity, steric hindrance
3-[4-(Trifluoromethyl)phenyl]pentanedioic acid 4-CF₃ C₁₂H₁₁F₃O₄ High lipophilicity, protease inhibition
DCFBC 4-F-benzylthio + urea C₁₈H₂₀FN₂O₆S High-affinity PSMA inhibitor (Kd <1 nM)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。